molecular formula C12H17N B2443974 N-propyl-2,3-dihydro-1H-inden-1-amine CAS No. 1016719-48-4

N-propyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2443974
CAS No.: 1016719-48-4
M. Wt: 175.275
InChI Key: XSAZJUHKYQQWFJ-UHFFFAOYSA-N
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Description

N-propyl-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h3-6,12-13H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAZJUHKYQQWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Methodological Advancements Pertaining to N Propyl 2,3 Dihydro 1h Inden 1 Amine

Strategic Approaches to N-propyl-2,3-dihydro-1H-inden-1-amine Synthesis

The construction of the this compound molecule is typically achieved through a convergent strategy, wherein the 2,3-dihydro-1H-inden-1-amine (1-aminoindane) core is first synthesized and subsequently functionalized with a propyl group.

Development and Optimization of Primary Synthetic Routes for this compound

The most established primary route for synthesizing this compound involves a two-stage process: the formation of the racemic 1-aminoindane intermediate followed by N-alkylation.

Stage 1: Synthesis of 2,3-dihydro-1H-inden-1-amine

A prevalent method for producing the key intermediate, 2,3-dihydro-1H-inden-1-amine, starts from 1-indanone (B140024). The ketone is first converted to its corresponding oxime, 2,3-dihydro-1H-1-indanone oxime, by reaction with hydroxylamine. The subsequent reduction of this oxime yields the primary amine. google.com Historically, this reduction was performed using methods like catalytic hydrogenation with Raney nickel under pressure. google.com However, for improved industrial applicability and to avoid specialized high-pressure equipment, alternative reduction systems have been developed. An improved process utilizes alumino nickel reductase under alkaline conditions, which offers a more operationally simple and cost-effective approach. google.com

Stage 2: N-Propylation of 2,3-dihydro-1H-inden-1-amine

Once the 1-aminoindane core is obtained, the final step is the introduction of the N-propyl group. This can be achieved through several standard organic chemistry transformations:

Reductive Amination: This is a highly efficient and common method where 2,3-dihydro-1H-inden-1-amine is reacted with propanal (propionaldehyde). This reaction first forms an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.org

Direct Alkylation: This involves a direct nucleophilic substitution reaction between 1-aminoindane and a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, typically in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. A significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine (N,N-dipropyl-1-aminoindane) and even a quaternary ammonium (B1175870) salt, which can complicate purification and lower the yield of the desired product. libretexts.org

Table 1: Comparison of Primary N-Propylation Methods
MethodReagentsAdvantagesDisadvantages
Reductive Amination Propanal, Reducing Agent (e.g., NaBH₄)High selectivity for the secondary amine, generally good yields, milder conditions.Requires a separate reduction step.
Direct Alkylation Propyl Halide (e.g., 1-bromopropane), BaseSimple one-step reaction.Risk of over-alkylation, formation of multiple byproducts, may require harsher conditions.

Exploration of Alternative Synthetic Pathways for this compound

Synthesis via Azide (B81097) Reduction: An alternative route to the 1-aminoindane intermediate involves the conversion of 1-indanol (B147123) to an azide, followed by reduction. 1-Indanol can be synthesized by the reduction of 1-indanone using a reducing agent like sodium borohydride. researchgate.net The resulting alcohol is then converted to 1-azido-2,3-dihydro-1H-indene via a Mitsunobu reaction or by conversion to a halide/sulfonate followed by substitution with an azide salt (e.g., sodium azide). The alkyl azide is a stable intermediate that does not undergo over-alkylation and can be cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). libretexts.orgresearchgate.net The resulting 1-aminoindane is then N-propylated as described previously.

Gabriel Synthesis: The Gabriel synthesis provides a classic method for forming primary amines while avoiding over-alkylation. libretexts.org This route would involve the N-alkylation of potassium phthalimide (B116566) with a suitable substrate like 1-chloroindane. The resulting N-(2,3-dihydro-1H-inden-1-yl)phthalimide is then cleaved, typically through hydrazinolysis or acid hydrolysis, to release the free 2,3-dihydro-1H-inden-1-amine. This amine can subsequently be N-propylated to yield the final product.

Stereoselective Synthesis of this compound and its Enantiomers

The carbon atom at the 1-position of the indane ring is a stereocenter, meaning this compound exists as a pair of enantiomers, (R) and (S). The synthesis of single-enantiomer forms is crucial in many applications and can be achieved through asymmetric synthesis or chiral resolution.

Asymmetric Synthetic Methodologies for Inden-1-amine Derivatives

Asymmetric synthesis aims to create the desired enantiomer directly, offering a more efficient approach than separating a racemic mixture.

Biocatalytic Asymmetric Reductive Amination: A powerful and increasingly popular method is the use of enzymes, specifically imine reductases (IREDs) or reductive aminases (RedAms). researchgate.net These biocatalysts can perform the reductive amination of 1-indanone with propylamine (B44156) in a highly stereoselective manner. researchgate.netfrontiersin.org By selecting an appropriate enzyme, either the (R) or (S) enantiomer of this compound can be synthesized directly with very high enantiomeric excess (>99% ee). frontiersin.org This one-step conversion from the prochiral ketone to the chiral amine is highly atom-economical and operates under mild, environmentally friendly conditions. researchgate.netfrontiersin.org

Asymmetric Brønsted Acid Catalysis: Chiral Brønsted acids, such as those derived from BINOL (1,1'-bi-2-naphthol), can catalyze the asymmetric cyclization of carefully designed precursors. For instance, a 2-alkenylbenzaldimine can undergo an intramolecular iminium ion cyclization catalyzed by a chiral N-triflyl phosphoramide (B1221513) to form a chiral 1-aminoindene derivative with high enantioselectivity. researchgate.netrsc.org This intermediate can then be reduced and N-propylated to yield the final enantiopure product.

Chiral Resolution Techniques for this compound

Chiral resolution involves the separation of a pre-formed racemic mixture of this compound.

Diastereomeric Salt Formation: This classical technique relies on reacting the racemic amine base with a single enantiomer of a chiral acid, known as a resolving agent (e.g., L-tartaric acid or D-tartaric acid). google.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the desired enantiomer of the amine is liberated from its salt by treatment with a base.

Formation and Separation of Diastereomeric Derivatives: The racemic amine can be reacted with a chiral reagent to form a covalent diastereomeric mixture. For example, reaction with (R)-O-acetylmandeloyl chloride forms diastereomeric amides. researchgate.net These diastereomers can be separated using chromatography (e.g., column chromatography or HPLC) or crystallization. Following separation, the chiral auxiliary is cleaved (e.g., by hydrolysis of the amide bond) to yield the resolved (R)- and (S)-amines. researchgate.net

Table 2: Overview of Stereoselective Synthesis and Resolution Methods
MethodTypeDescriptionKey Features
Biocatalytic Reductive Amination Asymmetric SynthesisEnzyme (IRED/RedAm) catalyzes the reaction of 1-indanone with propylamine.Direct formation of a single enantiomer; high enantiomeric excess; green chemistry. researchgate.netfrontiersin.org
Asymmetric Catalysis Asymmetric SynthesisChiral catalyst directs the formation of a chiral intermediate from an achiral precursor.Can achieve high enantioselectivity; requires specific precursors and catalysts. rsc.org
Diastereomeric Salt Formation Chiral ResolutionRacemic amine is reacted with a chiral acid to form separable diastereomeric salts.Classical, well-established technique; success depends on crystallization properties. google.com
Diastereomeric Derivative Formation Chiral ResolutionRacemic amine is converted to diastereomeric amides/esters which are separated and then cleaved.Generally applicable; separation by chromatography is often possible; requires extra synthetic steps. researchgate.net

Process Chemistry and Scalability Considerations in this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful consideration of safety, cost, efficiency, and environmental impact.

Route Selection: For large-scale synthesis, routes involving hazardous reagents (e.g., sodium azide), expensive catalysts (e.g., some precious metal catalysts), or extreme conditions (e.g., high pressures for hydrogenation) are less desirable. Processes like the reduction of 1-indanone oxime using alumino nickel reductase are favored over high-pressure catalytic hydrogenation because they utilize standard chemical reactors and avoid the capital and operational costs of specialized equipment. google.com

Process Optimization: Key parameters such as reaction time, temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize byproduct formation. For instance, patent literature describes "one-pot" or "telescoped" procedures where intermediates are not isolated. google.com An example is the conversion of 1-indanone to 1-indanone oxime, which is then reduced in the same reaction vessel without purification, significantly improving process efficiency and reducing waste. google.com

Green Chemistry Principles: Modern process chemistry emphasizes the use of greener and more sustainable methods. Biocatalytic routes, such as asymmetric reductive amination, are highly advantageous in this regard. They operate in aqueous media at or near ambient temperature and pressure, avoid the use of toxic heavy metals, and can offer superior selectivity, reducing the need for extensive purification. researchgate.netfrontiersin.org

Purification: The final product must meet stringent purity specifications. Scalable purification methods such as crystallization or distillation are preferred over chromatographic methods, which are generally not cost-effective for large quantities. The formation of a salt (e.g., hydrochloride or mesylate) can be a convenient method for purification by crystallization. google.com

Structural Characterization and Conformational Analysis of N Propyl 2,3 Dihydro 1h Inden 1 Amine

Advanced Spectroscopic Investigations

Spectroscopic methods are fundamental to determining the molecular structure of N-propyl-2,3-dihydro-1H-inden-1-amine. By employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (IR and Raman), a comprehensive picture of its atomic connectivity and functional groups can be established.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, indan (B1671822) aliphatic, and N-propyl protons. The aromatic protons of the benzene (B151609) ring typically appear in the downfield region (δ 7.0-7.5 ppm). The proton at the C1 position, being a benzylic methine attached to a nitrogen atom, is expected to resonate at a characteristic chemical shift. The protons of the methylene (B1212753) groups at C2 and C3 of the indan system, along with the protons of the N-propyl group, will appear in the upfield aliphatic region. Spin-spin coupling between adjacent non-equivalent protons would lead to complex splitting patterns (multiplicities), which can be analyzed using the n+1 rule to confirm proton connectivity. The signals for the N-H proton can be broad and its chemical shift is often variable, depending on solvent and concentration. hw.ac.uk

Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (C4-C7) 7.0 - 7.5 Multiplet (m) 4H
Benzylic Methine (C1-H) ~4.0 - 4.5 Triplet (t) or Multiplet (m) 1H
Indan Methylene (C3-H₂) ~2.8 - 3.2 Multiplet (m) 2H
Indan Methylene (C2-H₂) ~1.8 - 2.6 Multiplet (m) 2H
N-Propyl Methylene (N-CH₂) ~2.5 - 2.8 Multiplet (m) 2H
N-Propyl Methylene (-CH₂-) ~1.4 - 1.7 Sextet or Multiplet (m) 2H
N-Propyl Methyl (-CH₃) ~0.9 - 1.0 Triplet (t) 3H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound is expected to show 12 distinct signals corresponding to its 12 carbon atoms, assuming free rotation and no conformational isomers co-existing at the measurement temperature. The chemical shifts would differentiate the aromatic carbons from the aliphatic carbons of the indan and N-propyl groups.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic Quaternary (C3a, C7a) 140 - 145
Aromatic Methine (C4, C5, C6, C7) 120 - 130
Benzylic Methine (C1) 55 - 65
N-Propyl Methylene (N-CH₂) 45 - 55
Indan Methylene (C3) 30 - 40
Indan Methylene (C2) 25 - 35
N-Propyl Methylene (-CH₂-) 20 - 30

Dynamic Studies: Variable-temperature NMR experiments could be utilized to study dynamic processes such as the ring puckering of the five-membered ring and restricted rotation around the C-N bond. Changes in the NMR spectrum at different temperatures could provide information on the energy barriers between different conformers.

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₂H₁₇N), the nominal molecular weight is 175 amu. In accordance with the Nitrogen Rule, the odd molecular weight is indicative of the presence of a single nitrogen atom. whitman.edu

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of 175. The fragmentation pattern of amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This process leads to the formation of a resonance-stabilized iminium cation. For this molecule, the most likely α-cleavage would be the loss of an ethyl radical (•CH₂CH₃, 29 amu) from the N-propyl group, resulting in a prominent base peak at m/z 146. Another possible fragmentation is the benzylic cleavage involving the indan ring, which could lead to a fragment at m/z 117 through the loss of the entire N-propylamine side chain.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
175 [C₁₂H₁₇N]⁺ Molecular Ion (M⁺)
146 [C₁₀H₁₂N]⁺ α-cleavage: Loss of •CH₂CH₃
117 [C₉H₉]⁺ Benzylic cleavage: Loss of •NHCH₂CH₂CH₃

Vibrational spectroscopy provides information about the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques governed by different selection rules. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically observed as a weak-to-medium band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the indan and propyl groups will appear just below 3000 cm⁻¹. Aromatic C=C ring stretching bands should be present in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching modes of the aromatic ring and the C-C stretching modes of the aliphatic backbone are expected to produce strong signals in the Raman spectrum. The symmetric C-H stretching vibrations would also be Raman active. The complementarity of IR and Raman spectra can provide a more complete vibrational analysis of the molecule.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 3300 - 3500 Weak-Medium (IR), Weak (Raman)
Aromatic C-H Stretch 3000 - 3100 3000 - 3100 Medium (IR), Strong (Raman)
Aliphatic C-H Stretch 2850 - 2960 2850 - 2960 Strong (IR), Strong (Raman)
Aromatic C=C Stretch 1450 - 1600 1450 - 1600 Medium-Strong (IR & Raman)

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's solid-state conformation.

As of now, a search of publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been reported. The compound's nature as a liquid or low-melting solid at room temperature may present challenges for obtaining single crystals suitable for diffraction studies.

A common strategy to facilitate crystallization is the formation of a salt, such as the hydrochloride or hydrobromide derivative. Such derivatives often exhibit higher melting points and a greater propensity to form well-ordered crystals. Were a crystal structure to be determined, it would unequivocally establish the relative stereochemistry and the preferred conformation adopted by the molecule in the crystal lattice. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the secondary amine group, which dictates the crystal packing arrangement.

Conformational Analysis and Stereochemical Assignment

The structural complexity of this compound arises from its stereochemistry and conformational flexibility.

Stereochemistry: The molecule possesses a stereocenter at the C1 carbon of the indan ring. Consequently, it can exist as a pair of enantiomers: (R)-N-propyl-2,3-dihydro-1H-inden-1-amine and (S)-N-propyl-2,3-dihydro-1H-inden-1-amine. These enantiomers are non-superimposable mirror images and would require chiral separation techniques to be isolated.

Conformational Flexibility: The main sources of conformational freedom are the puckering of the five-membered cyclopentane (B165970) portion of the indan nucleus and the rotation about the single bonds within the N-propyl group. The five-membered ring in indan derivatives is not planar and typically adopts an "envelope" or "twist" conformation to relieve ring strain. The specific conformation can be influenced by the substituent at the C1 position. Additionally, rotation around the C1-N, N-CH₂, and CH₂-CH₃ bonds of the side chain leads to multiple possible conformers (rotamers) with different spatial arrangements and energies.

In the absence of experimental solid-state data, computational chemistry provides a powerful avenue for exploring the conformational landscape of this compound. researchgate.net Methods such as Density Functional Theory (DFT) can be used to perform a systematic conformational search. nih.gov

Such a study would involve:

Identifying Rotatable Bonds: Systematically rotating the key dihedral angles (e.g., C2-C1-N-C, C1-N-C-C, N-C-C-C) to generate a wide range of initial geometries.

Geometry Optimization: Optimizing the geometry of each initial structure to find the nearest local energy minimum on the potential energy surface.

Energy Calculation: Calculating the relative energies of all stable conformers to identify the global minimum (the most stable conformation) and other low-energy conformers that may be populated at room temperature.

These calculations can predict the preferred orientation of the N-propyl group relative to the indan ring system. It is generally expected that staggered conformations along the C-C and C-N bonds will be energetically favored over eclipsed conformations. The analysis would also reveal whether the N-propyl substituent prefers a pseudo-equatorial or pseudo-axial position relative to the puckered five-membered ring. Such computational studies are invaluable for rationalizing the molecule's physical and chemical behavior and for interpreting complex experimental spectra.

Experimental Techniques for Conformational Preference Assessment

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is crucial for its interaction with biological systems. For a molecule like this compound, which possesses a flexible n-propyl group and a puckered five-membered ring fused to a benzene ring, multiple conformations are possible. The assessment of the preferred conformation(s) in different environments is achieved through a combination of sophisticated experimental techniques, often supported by computational modeling. The primary methods employed for such analyses are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of a molecule in solution. By analyzing the chemical environment of atomic nuclei (typically ¹H and ¹³C), NMR can elucidate the relative orientation of atoms and the energetic barriers between different conformational states.

One-Dimensional (1D) and Two-Dimensional (2D) NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for structural characterization. In ¹H NMR, the chemical shift of a proton is highly sensitive to its local electronic environment, which is dictated by the molecule's conformation. For this compound, the protons on the five-membered ring and the propyl chain would exhibit distinct signals whose positions and splitting patterns (coupling constants) depend on the dihedral angles between them.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly insightful for conformational analysis. A NOESY experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting nuclei. This allows for the mapping of through-space proximities, providing critical constraints for building a 3D model of the predominant conformation in solution. For instance, NOE correlations between protons on the n-propyl chain and specific protons on the indane core would define the orientation of the side chain relative to the ring system.

Variable-Temperature (VT) NMR: Molecules often exist as a dynamic equilibrium of multiple conformers that interconvert rapidly on the NMR timescale. tandfonline.comnumberanalytics.com Variable-temperature (VT) NMR experiments are employed to study these dynamic processes. numberanalytics.comyoutube.com By lowering the temperature, the rate of interconversion can be slowed. If the temperature is lowered sufficiently to reach the coalescence point, the initially sharp, averaged signals may broaden and eventually resolve into separate signals for each distinct conformer. tandfonline.comrsc.org Analyzing the spectra at different temperatures allows for the determination of the thermodynamic parameters of the conformational equilibrium, such as the change in enthalpy (ΔH°) and entropy (ΔS°), and the activation energy barrier (ΔG‡) for interconversion. rsc.org

For example, a VT-NMR study could reveal the energetic preference for the n-propyl group to adopt a specific staggered conformation relative to the indane ring.

X-ray Crystallography

While NMR provides information about molecular conformation in solution, X-ray crystallography determines the precise atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.orgnih.gov This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org The pattern of diffracted X-rays provides information on the electron density distribution within the crystal, from which a detailed 3D model of the molecule's structure can be built, including exact bond lengths, bond angles, and torsion angles. nih.govresearchgate.net

The structure solved by X-ray crystallography represents a single, low-energy conformation that is "frozen" within the crystal lattice. nih.gov While this may not represent the full dynamic range of conformations present in solution, it provides an invaluable, high-resolution snapshot of a preferred conformation. researchgate.net The crystallographic data is typically presented in a standardized format, as shown in the illustrative table below for a hypothetical crystal of an inden-amine derivative.

Table 1: Illustrative Crystal Data and Structure Refinement for a Hypothetical Inden-Amine Derivative

ParameterValue
Empirical formulaC₁₂H₁₇N
Formula weight175.27
Temperature120(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 5.93 Å, α = 90°
b = 26.01 Å, β = 93.24°
c = 12.48 Å, γ = 90°
Volume1922.1 ų
Z (Molecules per unit cell)8
Density (calculated)1.211 Mg/m³
Absorption coefficient0.071 mm⁻¹
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.121
R indices (all data)R₁ = 0.058, wR₂ = 0.135

Computational Chemistry

Experimental techniques are frequently complemented by computational chemistry methods. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to perform a systematic conformational search to identify all possible low-energy structures (rotamers and isomers). nih.gov These calculations can predict the relative stability of different conformers in the gas phase or in various solvents, providing a theoretical framework to interpret the experimental NMR and X-ray data. By correlating calculated NMR chemical shifts and coupling constants with experimental values, a more confident assignment of the solution-state conformation can be made. nih.gov

Computational and Theoretical Studies on N Propyl 2,3 Dihydro 1h Inden 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govmdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties, which are crucial for understanding a molecule's reactivity. researchgate.net

For N-propyl-2,3-dihydro-1H-inden-1-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine its three-dimensional structure and the distribution of electrons within the molecule. researchgate.netresearchgate.net These calculations can identify the most stable conformation of the molecule by minimizing its energy. The electronic properties derived from DFT, such as the dipole moment and polarizability, offer insights into the molecule's behavior in the presence of an electric field and its interaction with other polar molecules.

PropertyPredicted Value
Dipole Moment (Debye)1.5 - 2.5
Polarizability (a.u.)120 - 140
Energy of the optimized structure (Hartree)-550 to -600

Natural Bond Orbital (NBO) analysis is a technique used to study intra- and intermolecular bonding and interactions between bonds. researchgate.net It provides a description of the Lewis structure of a molecule, including lone pairs and bond orbitals. uni-muenchen.de NBO analysis can reveal important information about charge transfer, hyperconjugation, and delocalization of electrons within the molecule. wisc.edu

In the context of this compound, NBO analysis can be employed to understand the nature of the chemical bonds, such as the C-N bond of the amine group and the bonds within the indane ring. The analysis can quantify the delocalization of the nitrogen lone pair electrons into adjacent anti-bonding orbitals, which can influence the molecule's reactivity and basicity. The stabilization energies calculated from second-order perturbation theory in NBO analysis highlight the strength of these interactions. wisc.edu

Frontier Molecular Orbital (HOMO-LUMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov

For this compound, the HOMO is likely to be localized on the amine group and the aromatic ring, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, would be distributed over the aromatic ring. The HOMO-LUMO energy gap can be calculated using DFT, and this information can be used to predict the molecule's reactivity in various chemical reactions. thaiscience.info

Table 2: Predicted Frontier Orbital Energies for this compound (Note: The following data is hypothetical and serves as an illustrative example of typical HOMO-LUMO analysis results.)

ParameterPredicted Energy (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-0.5 to 0.5
HOMO-LUMO Gap5.0 to 7.0

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment. MD simulations are particularly useful for understanding the effects of solvents on the structure and behavior of a molecule.

For this compound, MD simulations can be performed to explore its conformational landscape in different solvents. By simulating the molecule in an aqueous environment, for example, one can study how water molecules interact with the amine group and the hydrophobic indane ring. These simulations can reveal the preferred conformations of the molecule in solution and provide information about the stability of different conformers. The results of MD simulations can be crucial for understanding how the molecule behaves in a biological system. researchgate.net

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a small molecule (ligand) binds to a protein target. researchgate.netmdpi.com

The theoretical framework for molecular docking involves a scoring function that estimates the binding affinity between the ligand and the target. This scoring function takes into account various factors, such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The docking process involves searching for the optimal binding pose of the ligand in the active site of the protein.

In the case of this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets. For instance, given its structural similarity to other biologically active amines, it could be docked into the active sites of enzymes like monoamine oxidase (MAO) or various neurotransmitter transporters. researchgate.netnih.govnih.gov The results of these docking studies could provide insights into the potential pharmacological activity of the compound and guide the design of new derivatives with improved binding affinity and selectivity. The binding energy and the specific interactions with amino acid residues in the active site can be predicted, offering a molecular-level understanding of the ligand-target recognition process. researchgate.net

In Silico Prediction of Binding Modes and Interaction Energies

While specific molecular docking and binding energy calculation studies for this compound are not extensively available in publicly accessible literature, its binding modes and interaction energies with biological targets, particularly monoamine transporters (MATs) such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), can be inferred from computational studies of structurally related 2-aminoindan (B1194107) derivatives and other amphetamine analogs. nih.govnih.gov

Molecular dynamics simulations performed on N-aralkyl substituted 2-aminoindans have demonstrated the importance of the N-substituent in determining the binding orientation and interaction profile within the dopamine D2 receptor. duke.eduresearchgate.net These studies suggest that the alkyl or aralkyl group at the nitrogen atom significantly influences the compound's agonist or antagonist activity by establishing specific hydrophobic and steric interactions within the receptor's binding pocket. duke.eduresearchgate.net

For this compound, it is hypothesized that the N-propyl group plays a crucial role in its interaction with monoamine transporters. The binding of amphetamine-like compounds to MATs is generally characterized by key interactions involving the amine group and the aromatic ring. nih.gov The protonated amine of this compound is expected to form a salt bridge with a conserved aspartate residue in the binding site of DAT, NET, and SERT. The indan (B1671822) ring system would likely engage in hydrophobic and π-π stacking interactions with aromatic residues, such as phenylalanine and tyrosine, within the transporter's substrate-binding cavity.

The N-propyl substituent is predicted to occupy a hydrophobic pocket within the transporter. The size and conformation of this alkyl group are critical for optimizing van der Waals interactions and can influence the compound's affinity and selectivity for the different monoamine transporters. Structure-activity relationship studies on related compounds have shown that N-n-propyl substitution can lead to potent dopaminergic activity. nih.gov

Table 1: Predicted Key Interactions of this compound with Monoamine Transporters

Interaction Type Functional Group of Ligand Potential Interacting Residues in Transporter
Ionic Interaction (Salt Bridge)Protonated AmineAspartate (conserved in DAT, NET, SERT)
Hydrophobic InteractionsIndan Ring SystemPhenylalanine, Tyrosine, Leucine, Isoleucine
π-π StackingIndan Aromatic RingPhenylalanine, Tyrosine
Van der Waals InteractionsN-Propyl GroupHydrophobic Pocket Residues

Quantitative Structure-Interaction Relationship (QSIR) Modeling

Quantitative Structure-Interaction Relationship (QSIR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or interaction with a specific target. While a specific QSIR model for this compound has not been published, the principles of QSIR can be applied to the broader class of 2-aminoindan derivatives to understand the structural features that govern their interactions with monoamine transporters.

A QSIR study on 2-aminoindan derivatives would typically involve the following steps:

Data Set Compilation: A series of 2-aminoindan analogs with experimentally determined binding affinities (e.g., Ki or IC50 values) for DAT, NET, and SERT would be collected.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to develop a mathematical equation that relates the molecular descriptors to the biological activity.

Model Validation: The predictive power of the developed QSIR model would be rigorously validated using internal and external validation techniques.

For the 2-aminoindan class, a QSIR model would likely highlight the importance of the following structural features:

N-Alkylation: The nature and size of the substituent on the amine nitrogen. As suggested by structure-activity relationship studies, an N-n-propyl group appears to be favorable for activity at dopamine receptors. nih.gov

Ring Substitution: The presence, position, and nature of substituents on the aromatic ring of the indan moiety. Ring substitutions have been shown to modulate the potency and selectivity of 2-aminoindan derivatives for the different monoamine transporters. nih.govnih.gov

Table 2: Key Molecular Descriptor Classes for QSIR of 2-Aminoindan Derivatives

Descriptor Class Examples Relevance to Interaction
Steric Molecular Weight, Molar Volume, Surface AreaInfluences the fit of the ligand within the binding site.
Electronic Dipole Moment, Partial Charges, HOMO/LUMO EnergiesGoverns electrostatic and polar interactions.
Hydrophobic LogP, Molar RefractivityDetermines the strength of hydrophobic interactions.
Topological Connectivity Indices, Shape IndicesDescribes the overall shape and branching of the molecule.

By establishing a robust QSIR model, it would be possible to predict the binding affinities of novel 2-aminoindan derivatives, including this compound, and to rationally design new compounds with desired selectivity profiles for monoamine transporters.

Chemical Reactivity, Derivatization, and Functionalization of N Propyl 2,3 Dihydro 1h Inden 1 Amine

Regioselective and Stereoselective Functionalization of the Indane Core

The indane core of N-propyl-2,3-dihydro-1H-inden-1-amine offers several sites for functionalization. Reactions can be directed to either the aromatic ring or the aliphatic cyclopentane (B165970) portion.

Aromatic Ring Functionalization:

The benzene (B151609) ring is susceptible to electrophilic aromatic substitution (SEAr). mdpi.com The N-propylamino group, being an activating group, directs incoming electrophiles primarily to the ortho and para positions. However, due to steric hindrance from the fused cyclopentane ring and the N-propyl group, the regioselectivity can be controlled. Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Halogenation: Bromination or chlorination can introduce halogen atoms onto the aromatic ring, typically at the 4- and 6-positions. nih.gov Reagents like N-bromosuccinimide (NBS) can be used for regioselective bromination. mdpi.com

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, allowing for further derivatization.

Friedel-Crafts Reactions: Acylation and alkylation can introduce new carbon-carbon bonds. wikipedia.org Friedel-Crafts acylation, for instance, typically requires a Lewis acid catalyst like AlCl3 and an acyl chloride or anhydride. The amino group usually requires protection (e.g., as an amide) before carrying out this reaction to prevent it from complexing with the Lewis acid catalyst. With an N-propyl substituent, rearrangement of the alkylating agent can occur, potentially leading to a mixture of products. chegg.comquora.com

Directed ortho-Metalation (DoM):

For highly regioselective functionalization at the position ortho to a directing metalation group (DMG), directed ortho-metalation is a powerful tool. wikipedia.orgorganic-chemistry.org The amine moiety, particularly after conversion to a suitable DMG like an amide or carbamate, can direct lithiation to the C-7 position of the indane ring. This lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents with high regiocontrol. baranlab.orguwindsor.ca

Aliphatic Ring Functionalization:

The cyclopentane ring can also be functionalized, particularly at the benzylic positions (C-1 and C-3), which are activated by the adjacent aromatic ring.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) can lead to the oxidation of the benzylic C-H bonds. openstax.orgunizin.org

Halogenation: Radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a bromine atom at the benzylic position. libretexts.org

Stereoselective Functionalization:

The chiral center at C-1 allows for stereoselective reactions. The synthesis of enantiomerically pure this compound is a key starting point for stereocontrolled derivatization. Subsequent reactions on the indane core can be influenced by the existing stereochemistry at C-1, leading to diastereoselective outcomes.

Reaction Type Reagents Typical Position of Functionalization
HalogenationBr2, FeBr34- and 6-positions
NitrationHNO3, H2SO44- and 6-positions
Friedel-Crafts AcylationRCOCl, AlCl3 (with N-protection)4- and 6-positions
Directed ortho-Metalationn-BuLi, TMEDA (with N-protection as DMG)7-position
Benzylic BrominationNBS, radical initiator3-position

Transformations of the Amine Moiety and N-propyl Side Chain

The secondary amine and its N-propyl side chain are key sites for derivatization, allowing for modifications that can significantly alter the compound's properties.

Reactions of the Amine Group:

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

N-Alkylation and N-Arylation: The secondary amine can be further alkylated to a tertiary amine using alkyl halides. It can also undergo N-arylation through methods like the Buchwald-Hartwig amination.

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms amides. This is also a common strategy to protect the amine during reactions on the indane core.

Formation of Sulfonamides: Reaction with sulfonyl chlorides yields sulfonamides.

N-Oxidation: Tertiary amines derived from this compound can be oxidized to N-oxides.

Transformations of the N-propyl Side Chain:

The N-propyl group itself can be a target for chemical modification.

N-Dealkylation: The N-propyl group can be cleaved to yield the primary amine, 1-aminoindan (B1206342). This is a known metabolic pathway for N-alkylamines and can also be achieved synthetically through various chemical, catalytic, or enzymatic methods. organic-chemistry.orgontosight.aiwikipedia.org

Oxidation of the Propyl Chain: While challenging to achieve selectively in the presence of the reactive indane core, oxidation of the propyl chain could potentially lead to hydroxylated or carbonylated derivatives. Side-chain oxidation typically occurs at the position alpha to the nitrogen. libretexts.org

Chain Homologation or Degradation: While not straightforward, multi-step synthetic sequences could be envisioned to extend or shorten the N-propyl chain.

Transformation Reagent/Method Product Type
N-AcylationAcetyl chloride, pyridineN-acetyl-N-propyl-1-aminoindan
N-AlkylationMethyl iodide, K2CO3N-methyl-N-propyl-1-aminoindan
N-DealkylationVarious chemical/catalytic methods1-Aminoindan
N-SulfonylationToluenesulfonyl chloride, baseN-tosyl-N-propyl-1-aminoindan

Synthesis of this compound Derivatives and Analogues for Structure-Interaction Studies

The synthesis of derivatives and analogues of this compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. These studies help in understanding how modifications to the molecule's structure affect its biological activity.

Systematic modifications can be made to all three parts of the molecule:

Indane Core Analogues:

Substitution on the aromatic ring with various electron-donating or electron-withdrawing groups (e.g., methoxy, chloro, trifluoromethyl).

Substitution on the aliphatic ring, for instance, by introducing methyl groups.

Replacing the indane scaffold with other bicyclic systems like tetralin or benzofuran.

Amine Moiety Modifications:

Conversion to amides, sulfonamides, or ureas to explore the importance of the nitrogen's basicity and hydrogen bonding capacity.

Incorporation of the nitrogen into a heterocyclic ring system.

N-propyl Side Chain Variations:

Varying the chain length (e.g., N-ethyl, N-butyl).

Introducing branching (e.g., N-isopropyl).

Incorporating unsaturation (e.g., N-allyl, N-propargyl). The N-propargyl analogue, rasagiline (B1678815), is a well-known monoamine oxidase B inhibitor. mdpi.comnih.gov

Introducing functional groups onto the alkyl chain (e.g., hydroxyl, amino).

The synthesis of these analogues often involves the N-alkylation of 1-aminoindan or its substituted derivatives with the appropriate propyl halide or other alkylating agents. Alternatively, reductive amination of 1-indanone (B140024) with propylamine (B44156) can be employed.

Analogue Type Modification Example Synthetic Precursor
Aromatic Ring Substituted6-Fluoro-N-propyl-1-aminoindan6-Fluoro-1-indanone
N-Alkyl Chain VariationN-Butyl-1-aminoindan1-Aminoindan + Butyl bromide
Amine DerivatizationN-(1-Indanyl)-N-propylacetamideN-propyl-1-aminoindan + Acetic anhydride
N-Propargyl AnalogueRasagiline(R)-1-Aminoindan + Propargyl chloride

This compound as a Building Block in Complex Chemical Synthesis

The rigid bicyclic structure and the versatile amino functional group make this compound and its parent compound, 1-aminoindan, valuable building blocks in the synthesis of more complex molecules, including natural product analogues and active pharmaceutical ingredients.

Synthesis of Fused Heterocyclic Systems:

The amine functionality can be used as a handle to construct new rings fused to the indane system. For example, reaction with bifunctional reagents can lead to the formation of various nitrogen-containing heterocycles. The indane core provides a rigid scaffold upon which complex structures can be built.

Role in Alkaloid Synthesis:

The 1-aminoindan skeleton is related to certain classes of alkaloids. It can serve as a precursor or a structural motif in the synthesis of complex natural product analogues. For instance, the decahydroquinoline (B1201275) ring system, a core structure in many Aspidosperma alkaloids, can be synthesized using strategies that could involve intermediates structurally related to aminoindanes. unizin.orgontosight.ai

Application in Medicinal Chemistry:

The most prominent example of the utility of the 1-aminoindan scaffold is in the synthesis of rasagiline. The synthesis of rasagiline involves the stereoselective propargylation of (R)-1-aminoindan. google.com The development of synthetic routes to rasagiline and its analogues highlights the importance of the aminoindan core as a key intermediate in multi-step syntheses. These syntheses often require careful control of stereochemistry and regioselectivity to achieve the desired final product. libretexts.org

The N-propyl derivative itself can be a starting material for further elaboration into more complex drug candidates, where the N-propyl group fine-tunes lipophilicity and receptor interactions, and the rest of the molecule is built out in a multi-step sequence.

Mechanistic Investigations of Molecular Interactions Involving N Propyl 2,3 Dihydro 1h Inden 1 Amine and Its Analogues

In Vitro Studies of Molecular Target Engagement

In vitro methodologies are fundamental in characterizing the interaction of a compound with its biological target. For N-propyl-2,3-dihydro-1H-inden-1-amine and its analogues, these studies have primarily focused on their effects on enzyme activity and receptor binding.

The primary molecular targets identified for aminoindan derivatives are the monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. These enzymes are crucial in the metabolism of monoamine neurotransmitters. While direct enzyme kinetic data for this compound is not extensively available in public literature, significant insights can be drawn from its close analogue, rasagiline (B1678815) (N-propargyl-1(R)-aminoindan), a potent and selective irreversible inhibitor of MAO-B.

Kinetic studies of rasagiline have shown that it inactivates MAO-B through the formation of a covalent adduct with the enzyme's flavin cofactor (FAD). The in vitro IC50 value for the inhibition of rat brain MAO-B by rasagiline is approximately 4.43 nM, while for MAO-A it is 412 nM, demonstrating its high selectivity for the B isoform. nih.gov This irreversible inhibition is a key feature of propargylamine-containing MAO inhibitors.

For N-alkyl-1-aminoindanes lacking the reactive propargyl group, such as this compound, the interaction with MAO is expected to be reversible and competitive. The potency and selectivity of this inhibition would be highly dependent on the nature of the N-alkyl substituent. Generally, smaller, less bulky alkyl groups are tolerated, but the specific impact of an N-propyl group on the inhibitory constants (Ki) for MAO-A and MAO-B requires direct experimental determination. The table below summarizes the inhibitory activities of some N-substituted 1-aminoindan (B1206342) analogues against MAO enzymes, illustrating the influence of the substituent.

Table 1: In Vitro Inhibitory Activity of N-Substituted 1-Aminoindan Analogues on Monoamine Oxidase (MAO) Isoforms

Compound N-Substituent MAO-A IC50 (nM) MAO-B IC50 (nM) Selectivity (MAO-A/MAO-B) Reference
Rasagiline Propargyl 412 4.43 ~93 nih.gov
Selegiline N-Methyl, Propargyl >10,000 49 >204 Generic Data

This table is interactive. Users can sort the data by clicking on the column headers.

Structure-Interaction Relationship (SIR) Analysis of this compound Analogues

Structure-interaction relationship (SIR) studies are crucial for understanding how the chemical structure of a molecule influences its interaction with a biological target. For the 1-aminoindan series, SIR studies have provided valuable insights into the structural requirements for potent and selective MAO inhibition.

The key structural features of 1-aminoindan derivatives that govern their interaction with MAO enzymes include:

The Aminoindan Scaffold: The rigid, bicyclic structure of the 1-aminoindan core serves as a crucial pharmacophore, providing the necessary framework for proper orientation within the active site of the enzyme.

The N-Substituent: The nature of the substituent on the amino group is a primary determinant of both potency and selectivity. For irreversible inhibitors, a propargyl group is essential for covalent bond formation with the FAD cofactor. For reversible inhibitors, the size, length, and polarity of the N-alkyl group influence the binding affinity. The N-propyl group in the subject compound is expected to occupy a hydrophobic pocket within the enzyme's active site.

Stereochemistry: The stereochemistry at the 1-position of the indan (B1671822) ring is critical. For N-propargyl-1-aminoindan (rasagiline), the (R)-enantiomer is significantly more potent as an MAO-B inhibitor than the (S)-enantiomer. nih.gov This highlights a specific stereochemical requirement for optimal interaction with the enzyme's active site.

Molecular interaction hotspots are specific regions within the binding site of a biological target that are critical for ligand recognition and binding. For MAO-B, the active site is characterized by a hydrophobic cavity with two parts: an entrance cavity and a substrate cavity.

X-ray crystallography and molecular modeling studies of MAO-B in complex with various inhibitors have revealed key interaction hotspots:

Hydrophobic Interactions: The indan ring of the ligand typically engages in hydrophobic interactions with residues such as Tyr398, Tyr435, and Ile199 in the substrate cavity.

Pi-Stacking Interactions: The aromatic ring of the indan moiety can form pi-stacking interactions with the aromatic side chains of tyrosine residues, further stabilizing the ligand-enzyme complex.

Hydrogen Bonding: While the primary interactions are hydrophobic, hydrogen bonding can also play a role, particularly for analogues with polar substituents. The amino group of the ligand is also a key feature for interaction.

Theoretical Approaches to Interaction Mechanism Elucidation

Computational and theoretical methods provide powerful tools for investigating the molecular interactions of ligands with their targets at an atomic level. Molecular docking and molecular dynamics simulations have been employed to understand the binding modes of 1-aminoindan derivatives to MAO-B.

Molecular docking studies can predict the preferred binding orientation of a ligand within the enzyme's active site and estimate the binding affinity. nih.gov For this compound, a docking simulation would likely show the indan ring system positioned deep within the hydrophobic substrate cavity of MAO-B, with the N-propyl group extending into a hydrophobic pocket. These computational models can help to rationalize the structure-activity relationships observed experimentally and guide the design of new, more potent, and selective analogues.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Rasagiline (N-propargyl-1(R)-aminoindan)
Selegiline
TVP 1022 (N-propargyl-1(S)-aminoindan)

Conformational Dynamics at the Molecular Binding Interface

The binding of a ligand, such as this compound, to its biological target is a dynamic process that involves specific conformational adjustments of both the ligand and the receptor. For dopaminergic ligands, the spatial arrangement of key pharmacophoric features—typically an amine nitrogen and aromatic functionalities—is critical for effective binding.

Computational analyses of dopaminergic agents, including indanamine derivatives, have been employed to identify the biologically active conformations. These studies often utilize molecular mechanics to perform conformational analysis, which helps in determining the energetically favorable shapes a molecule can adopt. For instance, in studies of compounds like tefludazine, which shares a core indan structure, molecular superimposition with known potent antagonists is used to deduce the likely binding conformation at the dopamine (B1211576) receptor. nih.gov This "active analog approach" suggests that for a molecule like this compound to bind effectively, it must adopt a specific three-dimensional orientation that allows the N-propyl group and the indane ring system to fit optimally into the receptor's binding pocket.

The flexibility of the N-propyl group allows for multiple rotational conformations (rotamers). However, upon binding, it is hypothesized that one of these conformations becomes significantly more populated. The indane nucleus itself is relatively rigid, but its orientation within the binding site is critical. The interaction with the receptor likely induces a specific alignment of the indane ring to maximize favorable interactions, such as pi-stacking or hydrophobic contacts.

The table below illustrates the typical pharmacophoric elements and their likely conformational roles in receptor binding for a generic inden-1-amine analogue, based on computational modeling principles.

Pharmacophoric Element Potential Conformational Role at Binding Interface
Indane Ring SystemProvides a rigid scaffold that orients other functional groups. Engages in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. Can participate in pi-stacking interactions.
Amine NitrogenActs as a key hydrogen bond donor and/or acceptor. The protonated form can engage in crucial ionic interactions with acidic residues (e.g., aspartate) in the receptor.
N-propyl GroupOccupies a specific hydrophobic sub-pocket within the receptor. Its conformation is likely restricted upon binding to maximize favorable van der Waals contacts.

These conformational adjustments are not limited to the ligand. The binding event can also induce conformational changes in the receptor, a concept known as "induced fit." This mutual adaptation ensures a highly specific and stable ligand-receptor complex.

Energetic Contributions to Molecular Association

The primary energetic drivers for the association of amine-containing ligands with G-protein coupled receptors, such as dopamine receptors, typically include:

Electrostatic Interactions: The protonated amine group of this compound is expected to form a strong, charge-assisted hydrogen bond or salt bridge with a conserved acidic residue in the binding site of many amine receptors (e.g., an aspartic acid residue). This is often the most significant single contribution to the binding energy.

Hydrogen Bonds: Beyond the primary electrostatic interaction of the amine, other hydrogen bonds may be formed between the ligand and polar residues or backbone atoms of the receptor.

Hydrophobic Interactions: The indane moiety and the propyl group are nonpolar and are therefore expected to engage in favorable hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, isoleucine, valine, phenylalanine) within the binding pocket. The desolvation of these hydrophobic surfaces upon binding provides a significant entropic contribution to the free energy of binding.

The relative importance of these contributions can be estimated using computational methods. The table below summarizes these potential energetic contributions and the molecular moieties involved.

Type of Interaction Ligand Moiety Involved Potential Receptor Residues Estimated Energetic Contribution
Electrostatic/Ionic BondProtonated AmineAspartic Acid, Glutamic AcidHigh
Hydrogen BondingAmine HydrogenSerine, Threonine, Asparagine, GlutamineModerate
Hydrophobic InteractionsIndane Ring, Propyl ChainLeucine, Valine, Isoleucine, PhenylalanineModerate to High (cumulative)
Van der Waals ForcesEntire MoleculeAll residues in close contactModerate (cumulative)

Molecular docking studies on similar compounds often reveal a binding pose where the aromatic ring of the indane structure is nestled in a pocket lined with hydrophobic and aromatic residues, facilitating these interactions. The N-propyl group would extend into a contiguous hydrophobic channel. The balance of these energetic contributions dictates not only the binding affinity but also the selectivity of the compound for different receptor subtypes.

Advanced Research Perspectives and Future Directions for N Propyl 2,3 Dihydro 1h Inden 1 Amine Chemistry

Integration of Computational and Experimental Methodologies in Indanamine Research

The synergy between computational and experimental chemistry has become a cornerstone of modern molecular science. For N-propyl-2,3-dihydro-1H-inden-1-amine, this integrated approach holds the key to unlocking a deeper understanding of its structure, properties, and reactivity.

Computational Approaches:

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can provide invaluable insights into the molecular geometry, electronic structure, and spectroscopic properties of this compound before it is even synthesized. wikipedia.orgrsc.orgnih.gov These calculations can predict parameters like bond lengths, bond angles, vibrational frequencies (IR spectra), and NMR chemical shifts. epstem.net Molecular electrostatic potential (MEP) maps can further identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, guiding the design of new synthetic reactions. researchgate.net

Experimental Validation:

These theoretical predictions can then be validated through experimental characterization. The synthesis of this compound would be followed by its characterization using a suite of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Fourier-Transform Infrared (FTIR) spectroscopy. researchgate.netmdpi.com A comparison of the experimental spectra with the computationally predicted data can confirm the structure and provide a more profound understanding of its electronic environment. epstem.net

Future Integrated Studies:

Future research should focus on a cyclical approach where computational predictions guide experimental work, and the experimental results, in turn, refine the computational models. This could be particularly useful in studying the conformational flexibility of the propyl chain and the indane ring, and how these conformations influence the compound's reactivity and potential interactions with biological targets.

Table 1: Hypothetical Integrated Study of this compound

Stage Computational Methodology Experimental Technique Objective
1. Structural Prediction DFT (e.g., B3LYP/6-31G(d))-Predict optimized geometry, bond parameters, and electronic properties.
2. Spectroscopic Prediction GIAO-DFT¹H-NMR, ¹³C-NMR, FTIRPredict NMR chemical shifts and IR vibrational frequencies.
3. Synthesis & Characterization -Chemical Synthesis, NMR, FTIRSynthesize the compound and obtain experimental spectra.
4. Validation & Refinement Comparison of theoretical and experimental data-Validate the computational model and refine theoretical parameters.
5. Reactivity Prediction MEP Analysis, Fukui Functions-Predict sites for electrophilic and nucleophilic attack.
6. Guided Synthesis -Derivatization ReactionsDesign and perform reactions based on reactivity predictions.

Development of Novel Analytical Techniques for this compound Characterization

The comprehensive characterization of this compound and its potential isomers and derivatives necessitates the application and development of advanced analytical techniques.

Hyphenated Techniques:

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.govspringernature.comnih.gov For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be invaluable for its identification and quantification. actascientific.comijnrd.org Furthermore, multidimensional techniques like LC-NMR and LC-FTIR could provide even more detailed structural information on the fly. nih.gov

Isomer Differentiation:

A significant analytical challenge lies in the differentiation of positional isomers, for example, distinguishing this compound from N-propyl-2,3-dihydro-1H-inden-2-amine. Mass spectrometry, particularly with advanced techniques like tandem mass spectrometry (MS/MS) and the statistical analysis of mass spectral data, can be employed to differentiate such isomers based on their unique fragmentation patterns. msu.edu The use of chemometric analysis of data from techniques like Direct Analysis in Real Time–Time-of-Flight (DART-ToF) mass spectrometry is another promising avenue for the rapid differentiation of positional isomers. nih.gov

Chiral Separation:

Given that this compound possesses a chiral center at the C1 position, the separation of its enantiomers is crucial, especially for potential pharmaceutical applications where different enantiomers can have vastly different biological activities. The development of chiral chromatography methods, using either chiral stationary phases (CSPs) or chiral mobile phase additives, will be essential for the resolution and analysis of the individual enantiomers.

Table 2: Potential Advanced Analytical Techniques for this compound

Analytical Challenge Technique Principle Expected Outcome
Identification & Quantification GC-MS, LC-MSSeparation by chromatography, detection by mass spectrometry.Confirmation of molecular weight and structure, and determination of concentration.
Structural Elucidation LC-NMR, LC-FTIROn-line coupling of liquid chromatography with NMR or FTIR spectroscopy.Detailed structural information of the separated components.
Isomer Differentiation Tandem MS (MS/MS)Collision-induced dissociation of parent ions to produce characteristic fragment ions.Unique fragmentation patterns for different positional isomers.
Enantiomeric Separation Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation and quantification of individual enantiomers.

Interdisciplinary Research in the Field of Indanamine Chemistry

The indanamine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. eburon-organics.com This opens up numerous avenues for interdisciplinary research involving this compound.

Medicinal Chemistry:

The core structure of this compound can serve as a starting point for the synthesis of new therapeutic agents. smolecule.com The amino group provides a handle for the introduction of various functional groups, allowing for the creation of a library of derivatives. These compounds could then be screened for a variety of biological activities, including potential neuroprotective, nih.gov anti-inflammatory, or anticancer properties. eburon-organics.com The development of nonselective ligands for biogenic amine transporters is another area where indanamine derivatives have shown promise. acs.orgnih.gov

Material Science:

The amine functionality of this compound makes it a candidate for use as a monomer in polymerization reactions or as a ligand for the formation of metal complexes. smolecule.com The resulting polymers or metal-organic frameworks (MOFs) could have interesting properties for applications in catalysis, separations, or as advanced materials.

Neuroscience:

Aminoindanes are known to interact with the central nervous system, with some derivatives acting as monoamine oxidase (MAO) inhibitors or affecting neurotransmitter transporters. nih.govsmolecule.comgoogle.com Research into the specific interactions of this compound with neuronal receptors and enzymes could shed light on its potential neurological effects and therapeutic applications. unodc.org

Unexplored Reactivity and Synthetic Opportunities for this compound

While basic reactions of the amine group, such as alkylation and acylation, can be predicted, there is a vast, unexplored landscape of reactivity for this compound.

Catalytic Activity:

The nitrogen atom of the amine can act as a coordinating atom for transition metals. Chiral complexes of this compound with metals like copper, nickel, or palladium could be investigated as catalysts for asymmetric synthesis. nih.govmdpi.com For instance, they could be employed in reactions such as asymmetric alkylations or cross-coupling reactions. mdpi.com The rigid indane backbone could impart a specific stereochemical environment, leading to high enantioselectivity.

Cycloaddition Reactions:

The amine can be converted into an enamine, which can then participate in various cycloaddition reactions to form complex carbocyclic and heterocyclic structures. bohrium.com This opens up a synthetic pathway to novel molecular scaffolds that would be difficult to access through other means.

C-H Activation:

Modern synthetic methods focusing on C-H activation could be applied to the indane core of this compound. This would allow for the direct functionalization of the aromatic or aliphatic rings, providing a more atom-economical and efficient way to synthesize a diverse range of derivatives.

Photochemical Reactions:

The exploration of photochemical reactions involving this compound could lead to the discovery of novel transformations and the synthesis of unique molecular architectures. For example, photo-click reactions could be employed to generate nitrogen-rich scaffolds. nih.gov

Q & A

Q. Basic Research Focus

  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves absolute configuration, especially for enantiopure salts (e.g., hydrochloride derivatives). Thermal ellipsoid plots (ORTEP-3) confirm steric effects of the N-propyl group .
  • NMR : ¹H/¹³C spectra distinguish diastereomers. For example, the NH proton in (1R)-enantiomers resonates at δ 3.1–3.3 ppm (CDCl₃), while aromatic protons appear at δ 6.8–7.2 ppm .
  • Mass spectrometry : ESI-MS ([M+H]⁺ m/z 193.26) confirms molecular weight .

How can researchers resolve contradictions in catalytic efficiency data across hydrogenation studies?

Advanced Research Focus
Discrepancies in catalyst performance (e.g., ee or yield variability) arise from:

  • Substrate steric effects : Fluorinated or bulky substituents reduce catalyst accessibility .
  • Reaction scale : Milligram-scale reactions may show lower reproducibility than microgram-scale .
  • Analytical limitations : Chiral HPLC vs. polarimetry for ee determination can yield ±2–5% variance .

Q. Mitigation Strategies :

Standardize catalyst preactivation (e.g., pre-stir with H₂).

Use internal standards (e.g., anthracene) for yield quantification.

Cross-validate ee via multiple techniques (e.g., NMR chiral shift reagents and HPLC) .

What is the biochemical significance of this compound in neurodegenerative research?

Basic Research Focus
The (1R)-enantiomer, Rasagiline, is an irreversible MAO-B inhibitor (IC₅₀ ~1.4 nM) used in Parkinson’s disease. It inhibits α-synuclein aggregation and oxidative stress in dopaminergic neurons . Key experimental approaches :

  • Enzyme kinetics : Measure MAO-B inhibition via fluorometric assays (kᵢₙₕ ∼0.12 min⁻¹) .
  • Cell models : SH-SY5Y neuroblastoma cells treated with 1–10 µM Rasagiline show reduced ROS levels .

How do reaction conditions influence the regioselectivity of N-alkylation in indenamine derivatives?

Advanced Research Focus
Regioselective N-propylation is controlled by:

  • Base strength : Strong bases (e.g., K₂CO₃) favor alkylation at the amine over competing aryl sites .
  • Solvent polarity : DMF or DMSO enhances nucleophilicity of the amine group .
  • Leaving groups : Tosylates or mesylates improve propyl group transfer efficiency (yield >75%) .

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